

# An In-depth Technical Guide to L-Histidine-15N3: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *L-Histidine-15N3*

Cat. No.: *B12060411*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of **L-Histidine-15N3**, a stable isotope-labeled amino acid crucial for a variety of research applications, particularly in the fields of protein structure determination, metabolic pathway analysis, and drug development. The incorporation of the heavy isotope of nitrogen ( $^{15}\text{N}$ ) at three positions within the L-histidine molecule provides a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies.

## Chemical Properties and Structure

**L-Histidine-15N3** is an isotopologue of the essential amino acid L-histidine, where the three nitrogen atoms have been enriched with the  $^{15}\text{N}$  isotope. This isotopic labeling does not significantly alter the chemical reactivity of the molecule but provides a distinct spectroscopic signature.

The IUPAC name for **L-Histidine-15N3** is (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, with the nitrogen atoms at the alpha-amino group and both positions of the imidazole ring being  $^{15}\text{N}$ .<sup>[1]</sup>

## Chemical Structure

The structure of **L-Histidine-15N3**, indicating the positions of the  $^{15}\text{N}$  isotopes, is as follows:

**Figure 1:** Chemical structure of **L-Histidine-15N3**.

## Physicochemical Properties

A summary of the key physicochemical properties of **L-Histidine-15N3** is presented in the table below.

| Property          | Value   | Reference                   |
|-------------------|---|-----------------------------|
| Molecular Formula | C <sub>6</sub> H <sub>9</sub> <sup>15</sup> N <sub>3</sub> O <sub>2</sub> | [1]                         |
| Molecular Weight  | 158.13 g/mol  | [1]                         |
| Appearance        | White to off-white solid/powder   | General knowledge           |
| Melting Point     | Approximately 282 °C<br>(decomposes)                                      | [2]                         |
| Isotopic Purity   | Typically ≥98 atom % <sup>15</sup> N                                      | Commercially available data |
| SMILES            | C1=C([15NH]C=[15N]1)C--<br>INVALID-LINK--[15NH2]                          | [1]                         |

## Spectroscopic Data

The isotopic labeling of **L-Histidine-15N3** makes it particularly amenable to analysis by NMR and MS. This section provides representative spectral data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The presence of <sup>15</sup>N nuclei allows for the acquisition of <sup>15</sup>N NMR spectra and enables the measurement of heteronuclear coupling constants, providing valuable structural constraints.

Table 2: Representative NMR Chemical Shifts for L-Histidine in D<sub>2</sub>O

| Atom           | <sup>1</sup> H Chemical Shift (ppm) | <sup>13</sup> C Chemical Shift (ppm) | <sup>15</sup> N Chemical Shift (ppm) |
|----------------|-------------------------------------|--------------------------------------|--------------------------------------|
| H $\alpha$     | ~3.9                                | -                                    | -                                    |
| H $\beta$      | ~3.2                                | -                                    | -                                    |
| H $\delta$ 2   | ~7.7                                | -                                    | -                                    |
| H $\epsilon$ 1 | ~8.5                                | -                                    | -                                    |
| C $\alpha$     | -                                   | ~55.0                                | -                                    |
| C $\beta$      | -                                   | ~28.0                                | -                                    |
| C $\gamma$     | -                                   | ~118.0                               | -                                    |
| C $\delta$ 2   | -                                   | ~135.0                               | -                                    |
| C $\epsilon$ 1 | -                                   | ~130.0                               | -                                    |
| C' (carboxyl)  | -                                   | ~175.0                               | -                                    |
| N $\alpha$     | -                                   | -                                    | ~30-40                               |
| N $\delta$ 1   | -                                   | -                                    | ~200-220                             |
| N $\epsilon$ 2 | -                                   | -                                    | ~200-220                             |

Note: Chemical shifts are approximate and can vary depending on pH, temperature, and solvent conditions. The <sup>15</sup>N chemical shifts are referenced to liquid ammonia.

Table 3: Representative <sup>1</sup>H-<sup>15</sup>N Coupling Constants for L-Histidine

| Coupling                                      | Value (Hz) |
|---|------------|
| <sup>1</sup> J(N $\alpha$ -H $\alpha$ )       | ~90-95     |
| <sup>1</sup> J(N $\delta$ 1-H $\delta$ 1)     | ~95-100    |
| <sup>1</sup> J(N $\epsilon$ 2-H $\epsilon$ 2) | ~95-100    |

Note: Coupling constants can be influenced by the local chemical environment.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **L-Histidine-15N3**, the three  $^{15}\text{N}$  atoms result in a mass shift of +3 Da compared to unlabeled L-histidine.

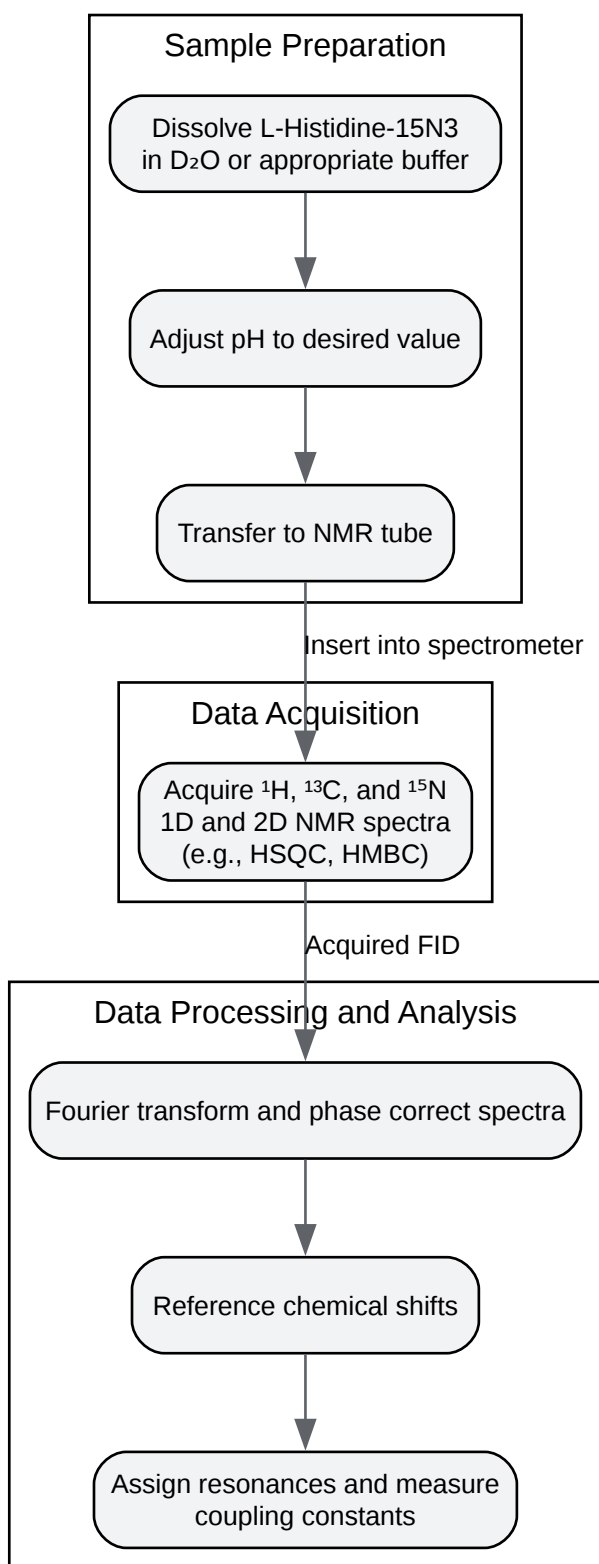
Table 4: Key Mass Spectrometry Data for **L-Histidine-15N3**

| Parameter               | Value   |
|-------------------------|---|
| Monoisotopic Mass       | 158.0705 Da   |
| $[\text{M}+\text{H}]^+$ | 159.0778 m/z  |
| Common Fragments (CID)  | Loss of $\text{H}_2\text{O}$ , CO, $\text{NH}_3$ , imidazole side chain |

## Experimental Protocols

This section outlines general methodologies for the analysis of **L-Histidine-15N3** using NMR and MS.

### NMR Spectroscopy Protocol



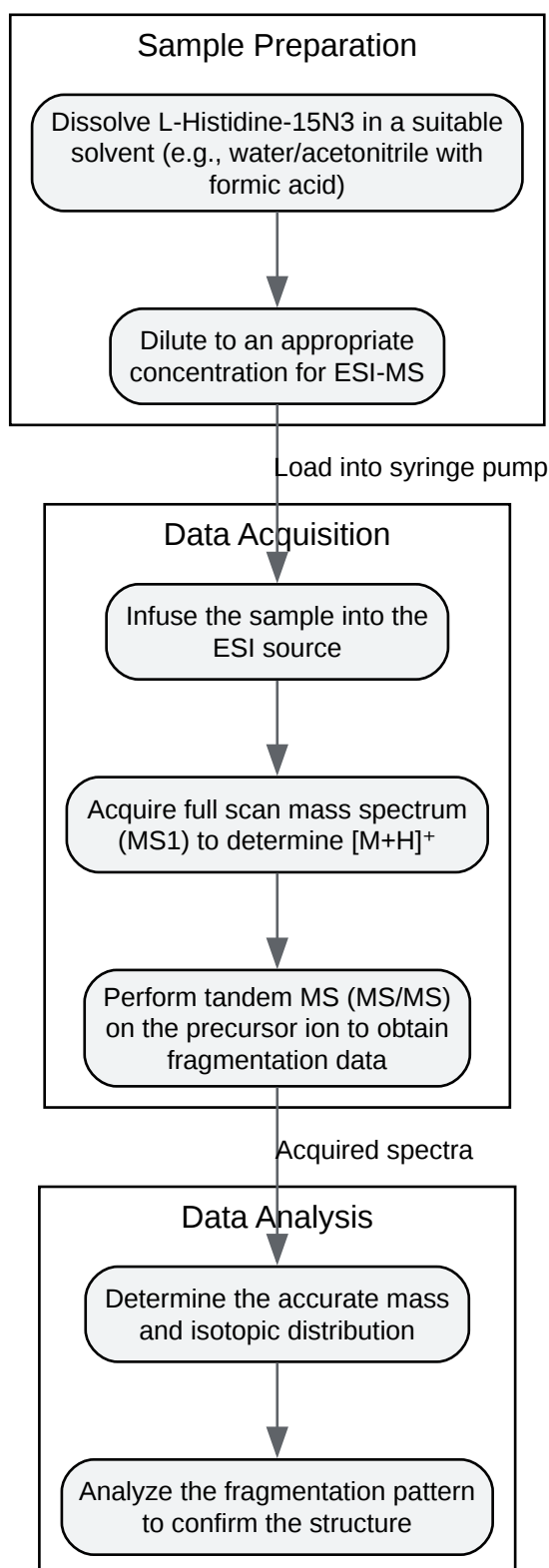
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**Figure 2:** General workflow for NMR analysis.

### Methodology:

- Sample Preparation:
  - Dissolve a known quantity of **L-Histidine-15N3** in a deuterated solvent (e.g., D<sub>2</sub>O) to a final concentration of 1-10 mM.
  - If required, adjust the pH of the solution using dilute DCl or NaOD.
  - Transfer the solution to a clean, dry NMR tube.
- NMR Data Acquisition:
  - Acquire a one-dimensional (1D) <sup>1</sup>H NMR spectrum to confirm sample integrity.
  - Acquire 1D <sup>13</sup>C and <sup>15</sup>N NMR spectra. For <sup>15</sup>N, a larger number of scans may be required due to the lower gyromagnetic ratio.
  - Acquire two-dimensional (2D) heteronuclear correlation spectra such as <sup>1</sup>H-<sup>15</sup>N HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded nitrogen and proton atoms, and <sup>1</sup>H-<sup>15</sup>N HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range couplings.
- Data Processing and Analysis:
  - Process the acquired free induction decays (FIDs) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
  - Reference the chemical shifts to an internal or external standard (e.g., DSS for <sup>1</sup>H in D<sub>2</sub>O).
  - Assign the resonances to the corresponding atoms in the molecule and measure the coupling constants from the spectra.

## Mass Spectrometry Protocol



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**Figure 3:** General workflow for ESI-MS analysis.

### Methodology:

- Sample Preparation:
  - Dissolve **L-Histidine-15N3** in a solvent compatible with electrospray ionization (ESI), typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
  - Dilute the sample to a concentration suitable for the mass spectrometer, typically in the low micromolar to nanomolar range.
- Mass Spectrometry Analysis:
  - Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
  - Acquire a full scan mass spectrum (MS1) in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
  - Perform tandem mass spectrometry (MS/MS or MS<sup>2</sup>) by selecting the  $[M+H]^+$  ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
  - Analyze the MS1 spectrum to confirm the molecular weight and observe the isotopic pattern resulting from the <sup>15</sup>N enrichment.
  - Interpret the MS/MS spectrum to identify characteristic fragment ions, which can be used to confirm the structure of the molecule.

## Applications in Research and Drug Development

The unique properties of **L-Histidine-15N3** make it an invaluable tool in several areas of scientific research:

- Protein Structure and Dynamics: <sup>15</sup>N-labeled histidine can be incorporated into proteins expressed in recombinant systems. NMR studies of these labeled proteins can provide



detailed information about the structure, dynamics, and interactions of histidine residues, which are often found in the active sites of enzymes.

- **Metabolic Flux Analysis:** By tracing the incorporation and conversion of **L-Histidine-15N3** in biological systems, researchers can elucidate metabolic pathways and quantify metabolic fluxes.
- **Drug-Target Interaction Studies:** **L-Histidine-15N3** can be used to label proteins to study their interactions with small molecule drugs. Changes in the NMR spectra of the labeled protein upon drug binding can reveal the binding site and conformational changes.
- **Internal Standard:** Due to its distinct mass, **L-Histidine-15N3** is an excellent internal standard for the accurate quantification of unlabeled L-histidine in complex biological samples using mass spectrometry.

This technical guide provides a foundational understanding of the chemical properties, structure, and analytical methodologies for **L-Histidine-15N3**. For specific applications, optimization of the experimental protocols may be necessary.

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## References

- 1. 15N and 1H NMR study of histidine containing protein (HPr) from Staphylococcus carnosus at high pressure | Protein Science | Cambridge Core [resolve.cambridge.org]
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